molecular formula C17H16FN3O B2539801 5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide CAS No. 2415492-12-3

5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide

Cat. No.: B2539801
CAS No.: 2415492-12-3
M. Wt: 297.333
InChI Key: KNRPKVMKUXOJMU-UHFFFAOYSA-N
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Description

5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole moiety and the pyridine carboxamide.

    Coupling Reaction: The indole derivative is coupled with the pyridine carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide is unique due to its specific structural features, such as the fluorine atom and the indole-pyridine linkage

Properties

IUPAC Name

5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-11-14(18)6-7-16(21-11)17(22)19-9-8-12-10-20-15-5-3-2-4-13(12)15/h2-7,10,20H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRPKVMKUXOJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NCCC2=CNC3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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